molecular formula C5H14ClNO2S B13604495 3-Methanesulfonylbutan-1-aminehydrochloride

3-Methanesulfonylbutan-1-aminehydrochloride

Cat. No.: B13604495
M. Wt: 187.69 g/mol
InChI Key: WSDJPIUXQTXWJE-UHFFFAOYSA-N
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Description

3-Methanesulfonylbutan-1-aminehydrochloride is an organic compound that belongs to the class of sulfonylamines It is characterized by the presence of a methanesulfonyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylbutan-1-aminehydrochloride typically involves the reaction of methanesulfonyl chloride with butan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+C4H9NH2CH3SO2NHC4H9+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_4\text{H}_9 + \text{HCl} CH3​SO2​Cl+C4​H9​NH2​→CH3​SO2​NHC4​H9​+HCl

The product, 3-Methanesulfonylbutan-1-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylbutan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

3-Methanesulfonylbutan-1-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylbutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonylpropan-1-aminehydrochloride
  • 3-Methanesulfonylbutan-2-aminehydrochloride

Uniqueness

3-Methanesulfonylbutan-1-aminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methanesulfonyl group and the butan-1-amine backbone allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H14ClNO2S

Molecular Weight

187.69 g/mol

IUPAC Name

3-methylsulfonylbutan-1-amine;hydrochloride

InChI

InChI=1S/C5H13NO2S.ClH/c1-5(3-4-6)9(2,7)8;/h5H,3-4,6H2,1-2H3;1H

InChI Key

WSDJPIUXQTXWJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)S(=O)(=O)C.Cl

Origin of Product

United States

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